molecular formula C10H9NO4 B13485755 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid

Cat. No.: B13485755
M. Wt: 207.18 g/mol
InChI Key: DEIPUNQTMXWESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid (CAS 2694729-33-2) is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . It serves as a versatile benzoxazepine-based building block in medicinal chemistry and drug discovery research. This scaffold is of significant interest for developing novel therapeutic agents, with scientific literature indicating that structurally related tetrahydrobenzo[f][1,4]oxazepine derivatives have been investigated as gamma-secretase inhibitors for the potential treatment of Alzheimer's disease . As a carboxylic acid-functionalized heterocycle, it is a valuable synthon for further synthetic elaboration, such as forming amide bonds to create diverse compound libraries for biological screening. Researchers can utilize this compound to explore its physicochemical properties and biochemical activities. This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or for any human or veterinary use.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-oxo-3,4-dihydro-2H-1,4-benzoxazepine-8-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-9-7-2-1-6(10(13)14)5-8(7)15-4-3-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)

InChI Key

DEIPUNQTMXWESC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)C(=O)O)C(=O)N1

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Benzoxazepine Precursors

A prominent method for synthesizing this compound involves the intramolecular cyclization of suitable benzoxazepine precursors. This process typically starts with the synthesis of a benzodiazepine or benzoxazepine derivative bearing appropriate functional groups, such as carboxylic acids, amines, or halides, which facilitate cyclization under specific conditions.

Reaction Conditions:

  • Catalysts such as aluminum chloride or polyphosphoric acid (PPA) are employed to promote cyclization.
  • Solvents like ethanol, methanol, or acetic acid are used to dissolve reactants.
  • Elevated temperatures (around 100–150°C) are often necessary to drive the cyclization.

Functional Group Introduction and Modification

Functionalization steps involve introducing the oxo group at the 5-position and the carboxylic acid at the 8-position. These modifications are achieved through oxidation and carboxylation reactions:

  • Oxidation: Using oxidants like hydrogen peroxide or potassium permanganate to introduce the oxo group.
  • Carboxylation: Employing carboxylation reagents or carbon dioxide under pressure, often in the presence of catalysts, to form the carboxylic acid group.

Use of Nucleophilic Substitution and Reduction

  • Nucleophilic substitution reactions, such as with amines or hydroxyl groups, are used to modify side chains or introduce amino functionalities.
  • Reduction of nitro derivatives or other oxidized intermediates using sodium dithionite or sodium borohydride to obtain amino derivatives, which can then cyclize to form the benzodiazepine ring.

Specific Synthetic Routes from Literature

Route via Quinoline Derivatives

Research indicates that derivatives of quinoline, such as 2-aminobenzoic acid derivatives, serve as key intermediates. These are subjected to cyclization and reduction steps to produce the target benzoxazepine structure.

  • For example, the reduction of nitro quinoline derivatives with sodium dithionite yields amino derivatives, which then undergo lactamization with acids like PPA or sulfuric acid to form the benzodiazepine core.

Route via Benzodiazepine Precursors

Another approach involves the synthesis of benzodiazepine derivatives followed by oxidation and cyclization:

  • Starting with substituted benzodiazepines, oxidation at specific positions introduces the oxo group.
  • Carboxylation at the appropriate position yields the acid functionality.

Industrial-Scale Synthesis

Large-scale synthesis methods employ optimized reaction conditions, continuous flow reactors, and purification techniques such as crystallization or chromatography to produce high-purity compounds efficiently.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Catalysts/Conditions Major Intermediates Final Product Yield References
Intramolecular Cyclization Benzodiazepine derivatives with carboxylic groups Cyclization via PPA or sulfuric acid Elevated temperature (100–150°C), PPA or H₂SO₄ Benzodiazepine ring systems High (up to 85%) ,
Quinoline Derivative Reduction Nitro-quinoline derivatives Reduction with sodium dithionite Acidic conditions, heating Amino-quinoline intermediates Moderate to high ,
Carboxylation and Oxidation Aromatic amines, phenols Oxidation with hydrogen peroxide, carboxylation under CO₂ Mild to moderate heating, catalysts Oxo and carboxylic acid groups Variable ,

Notes on Reaction Optimization and Challenges

  • Selectivity: Achieving regioselectivity during oxidation and cyclization is critical to prevent formation of side products.
  • Yield Improvement: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reduce reaction times.
  • Purification: Crystallization and chromatography are essential to isolate pure intermediates and final products, especially for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions include hydroxyl derivatives, esters, and amides, which can be further utilized in various chemical and biological studies .

Scientific Research Applications

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Heterocycle Core Substituents Notable Properties/Activities Reference
5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid Not explicitly provided Benzoxazepine (O, N) 5-oxo, 8-carboxylic acid Hypothesized solubility via COOH group
5-Oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid C₆H₉N₃O₃ Benzodiazepine (2N) 5-oxo, 8-carboxylic acid Likely altered target affinity vs. oxazepine
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride Not provided Benzoxazepine (O, N) 8-Bromo, HCl salt Increased lipophilicity (Br), salt-enhanced solubility
5-Oxo-2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine-8-carboxylic acid C₈H₈N₂O₃S Thienodiazepine (S, 2N) 5-oxo, 8-carboxylic acid Sulfur may enhance metabolic stability
3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid (124) Not provided Furan Dihydrofuran, propanoic acid Antifungal (MIC: 102.6 µM vs. F. graminearum)

Key Observations

Heterocycle Impact: The benzoxazepine core (O, N) in the target compound contrasts with benzodiazepines (2N) and thienodiazepines (S, 2N) . Oxygen in oxazepine may reduce basicity compared to diazepines, affecting pharmacokinetics. The thieno[3,2-e]diazepine analog incorporates sulfur, which could improve lipophilicity and alter metabolic pathways (e.g., resistance to oxidation) .

Substituent Effects: The 8-carboxylic acid group in the target compound likely enhances water solubility and target binding via ionic interactions, compared to the 8-bromo substituent in its analog, which increases molecular weight and hydrophobicity . The 5-oxo group is conserved in several analogs, suggesting a role in conformational stability or hydrogen-bond donor/acceptor capacity.

Biological Activity :

  • While the target compound’s activity is undocumented, the furan derivative 124 (a structurally distinct heterocycle) demonstrates antifungal activity, highlighting how heterocycle choice influences bioactivity .

Biological Activity

Overview

5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is a heterocyclic compound belonging to the benzoxazepine family. It has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a seven-membered ring that includes both nitrogen and oxygen atoms. Its unique structure allows for the development of various derivatives that can exhibit distinct biological properties.

PropertyValue
IUPAC Name5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid
CAS Number2694729-33-2
Molecular FormulaC10H9N1O4
Molecular Weight199.19 g/mol

The biological activity of 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is primarily mediated through its interaction with specific molecular targets in the body. These targets include enzymes and receptors involved in various disease processes:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, which may benefit conditions like arthritis.
  • Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various bacterial strains.
  • Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Anticancer Activity

In a study examining the anticancer properties of related benzoxazepine compounds, 5-Oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid exhibited significant cytotoxic effects against several cancer cell lines. The compound's efficacy was compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.0
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)18.0

Antimicrobial Activity

The antimicrobial potential was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a promising antibacterial effect.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Inflammation : A study published in a pharmacological journal demonstrated that derivatives of this compound reduced inflammation markers in animal models of arthritis by inhibiting COX enzymes.
  • Antimicrobial Efficacy : Another research explored the effectiveness of this compound against multi-drug resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves bromination of a benzoxazepine precursor followed by carboxylation . Key steps include:
  • Bromination : Use NBS (N-bromosuccinimide) in anhydrous DMF at 0–5°C to minimize side reactions.
  • Carboxylation : Employ CO₂ gas under high pressure (3–5 atm) with a palladium catalyst (e.g., Pd(PPh₃)₄) in THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) are critical for isolating the final product. Yield optimization requires precise temperature control (±2°C) and inert atmosphere (N₂/Ar) .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and functional groups?

  • Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 6.8–7.2 ppm) and the oxazepine ring (δ 3.5–4.5 ppm for CH₂ groups). High-resolution mass spectrometry (HRMS) (ESI+) confirms the molecular ion [M+H]⁺ at m/z 263.0922 (calc. 263.0925). IR spectroscopy (KBr pellet) verifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and NH stretch (~3300 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its antibacterial activity?

  • Methodological Answer : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth. Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%). MIC is defined as the lowest concentration inhibiting visible growth after 18–24 h incubation at 37°C .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) of the benzoxazepine core influence its biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Halogenation : Introduce Br/Cl at position 8 (via electrophilic substitution) to enhance antibacterial potency (MIC reduction by 4–8× observed in brominated derivatives) .
  • Alkylation : Adding ethyl/isopentyl groups to the oxazepine nitrogen (e.g., via reductive amination) improves blood-brain barrier penetration in neuroprotection assays .
  • Assay Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., PI3Kδ) and logP measurements (HPLC) to correlate hydrophobicity with activity .

Q. How can contradictory data on its anticancer mechanisms (e.g., PI3K vs. JAK/STAT3 inhibition) be reconciled?

  • Methodological Answer : Use chemical proteomics to identify binding partners:
  • Pull-down assays : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates (MDA-MB-231 triple-negative breast cancer), and identify captured proteins via LC-MS/MS .
  • Kinase profiling : Test against a panel of 468 kinases (DiscoverX KINOMEscan) to quantify % inhibition. Prioritize targets with >70% inhibition at 1 µM .
  • Pathway analysis : Validate hits (e.g., PI3Kα, STAT3) using siRNA knockdown and phospho-specific Western blots .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer :
  • Storage conditions : Store lyophilized powder at –80°C under argon, with desiccants (silica gel). Avoid aqueous solutions (pH <5 accelerates decarboxylation) .
  • Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to ethanolic stock solutions to prevent radical-mediated degradation.
  • Monitoring : Use HPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile gradient) to track degradation products monthly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.